Acenaphthenequinone Dioxime
Description
Contextual Significance within Contemporary Chemical Disciplines
The significance of acenaphthenequinone (B41937) dioxime spans several key areas of modern chemistry:
Coordination Chemistry: Acenaphthenequinone dioxime serves as a versatile ligand, forming stable complexes with a variety of transition metal ions. The study of these complexes provides insights into metal-ligand interactions, molecular magnetism, and the development of new catalysts. For instance, it has been instrumental in creating polynuclear Cu(II)/Ln(III) clusters that exhibit single-molecule magnetism and magnetocaloric effects. brocku.ca
Analytical Chemistry: The compound is a highly effective analytical reagent, particularly for the gravimetric determination and separation of metal ions like nickel. researchgate.net Its ability to form distinctively colored and insoluble metal chelates allows for sensitive and selective detection and quantification. researchgate.net Methods have been developed for the pre-concentration of metals like nickel, palladium, copper, and cobalt from various samples, including alloys and environmental water, by adsorbing their this compound complexes onto microcrystalline naphthalene (B1677914). researchgate.netpsu.edursc.orgrsc.org
Materials Science: The unique structure of this compound and its metal complexes makes them valuable precursors in the synthesis of novel materials. Research into its cobalt complexes, for example, has revealed a novel cis coordination mode, opening avenues for new catalytic applications, potentially in areas like hydrogen evolution. researchgate.netacs.org
Organic Synthesis: It acts as a precursor in the synthesis of various organic compounds, including dyes and heterocyclic systems.
Historical Trajectories and Evolution of Dioxime Ligand Chemistry
The field of dioxime ligand chemistry owes its origins to the pioneering work of Lev Aleksandrovich Chugaev in the early 20th century. In 1905, Chugaev introduced dimethylglyoxime (B607122) as a specific and sensitive reagent for nickel, a landmark discovery that marked the advent of organic reagents in analytical chemistry. encyclopedia.comresearchgate.net His research laid the foundation for understanding the formation of stable inner complex salts, particularly with α-dioximes, and he established that the most stable complexes contain five- or six-membered rings. encyclopedia.com
Since Chugaev's initial discoveries, the chemistry of dioximes has evolved significantly. ichem.md Researchers have synthesized and characterized a vast array of vic-dioximes (1,2-dioximes) and explored their coordination with a wide range of transition metals, including nickel, copper, cobalt, palladium, and platinum. ichem.mdimedpub.comasianpubs.org The focus has expanded from simple mononuclear complexes to more complex bi- and polynuclear structures with intriguing magnetic and electronic properties. brocku.caichem.mddntb.gov.ua The versatility of vic-dioximes stems from their ability to act as amphoteric ligands, forming stable square-planar, square-pyramidal, and octahedral complexes. imedpub.comiucr.org The anti-isomer of vic-dioximes is particularly important for forming brightly colored chelates with metal ions like nickel. imedpub.com
Foundational Principles and Academic Relevance of this compound Research
The academic relevance of this compound research is rooted in several fundamental chemical principles:
Chelation and Complex Stability: The two adjacent oxime groups provide an ideal geometry for chelation, forming a stable five-membered ring with metal ions. The resulting complexes, often referred to as metallacycles, exhibit enhanced stability compared to their non-chelated analogues. The study of these complexes contributes to the broader understanding of coordination chemistry and the chelate effect.
Stereochemistry: The oxime groups in this compound can exist in different geometric isomers (syn, anti, and amphi). nih.gov The specific isomer plays a crucial role in determining the coordination mode and the properties of the resulting metal complexes. The anti-isomer is typically responsible for the formation of the well-known colored chelates. imedpub.com
Electronic and Spectroscopic Properties: The extended π-system of the acenaphthene (B1664957) backbone, in conjunction with the oxime functionalities, gives rise to interesting electronic and spectroscopic characteristics. The metal complexes of this compound often exhibit intense colors due to charge-transfer transitions, a property that is exploited in analytical chemistry. Spectroscopic techniques like UV-Vis, IR, and NMR are essential tools for characterizing these compounds and their metal complexes. researchgate.net
Reactivity and Catalysis: The coordinated this compound ligand can influence the reactivity of the metal center, leading to applications in catalysis. Research is ongoing to explore the catalytic potential of these complexes in various organic transformations and in processes like photocatalytic hydrogen production. acs.orglookchem.com
The synthesis of this compound is most commonly achieved through the reaction of acenaphthenequinone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). The reaction is typically carried out under reflux in a polar solvent.
Detailed Research Findings
Recent research has further illuminated the multifaceted nature of this compound and its derivatives.
Physicochemical Properties
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| CAS Number | 1932-08-7 |
| Boiling Point | 446.1°C at 760 mmHg |
| Flash Point | 223.6°C |
| Density | 1.47 g/cm³ |
Data sourced from multiple chemical databases. lookchem.comnih.govscbt.com
Spectroscopic Data
Spectroscopic analysis provides crucial information about the structure and bonding in this compound.
| Spectroscopic Data for this compound | |
| ¹H NMR (DMSO-d₆) | |
| Aromatic Protons | δ 7.14–8.21 ppm (multiplet) |
| Oxime Protons | δ 13.28–13.62 ppm (broad singlet) |
| ¹³C NMR (DMSO-d₆) | |
| Aromatic Carbons | δ 126.3–134.7 ppm |
| C=N | δ 154.8 ppm |
| Quinoid Carbons | δ 145.2, 136.4 ppm |
| Infrared (KBr pellet) | |
| ν(OH) | 3385 cm⁻¹ (broad, hydrogen-bonded) |
| ν(C=N) | 1582 cm⁻¹ |
This data is compiled from available spectroscopic studies.
Metal Complexation Studies
Studies on the complexation of this compound with various metal ions have yielded significant findings. For example, with Co(II), Ni(II), and Cu(II), it forms square planar complexes of the type [M(HL)₂]. researchgate.net These can further react with bases like ammonia (B1221849) or pyridine (B92270) to form octahedral complexes. researchgate.net The composition of the nickel(II) complex has been confirmed to be Ni(C₁₂H₇O₂N₂)₂, indicating a 1:2 metal-to-ligand ratio. researchgate.net
The compound's utility in forming heterometallic clusters is another active area of research. The use of this compound as a bridging ligand has led to the synthesis of novel one-dimensional chains of {Cu₆Ln₂} clusters (where Ln is a lanthanide element), which exhibit interesting magnetic properties. brocku.cadntb.gov.ua
Structure
2D Structure
Properties
IUPAC Name |
N-(2-hydroxyiminoacenaphthylen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVKJFVTXXTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-08-7 | |
| Record name | Acenaphthenequinone Dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for Acenaphthenequinone Dioxime and Its Chemical Precursors
Precursor Synthesis: Acenaphthenequinone (B41937) Elaboration
The generation of acenaphthenequinone from acenaphthene (B1664957) is a critical first step that necessitates precise control over oxidation conditions to prevent over-oxidation and the formation of undesirable byproducts.
Controlled Oxidation Pathways for Acenaphthenequinone Generation
Several controlled oxidation pathways have been developed for the synthesis of acenaphthenequinone. These methods employ a variety of oxidizing agents and reaction conditions to achieve the desired transformation.
One common method involves the use of chromic acid or its salts, such as sodium bichromate, in an acidic medium like glacial acetic acid. orgsyn.org The reaction temperature is carefully controlled, typically around 40°C, to favor the formation of the quinone. orgsyn.org The use of ceric acetate (B1210297) as a catalyst can have a beneficial effect on the reaction. orgsyn.org
Another approach utilizes air oxidation in the presence of a catalyst. For instance, passing acenaphthene vapor over a vanadium oxide catalyst at elevated temperatures (250-550°C) can yield acenaphthenequinone, alongside other oxidation products. nih.gov Catalytic systems involving cobalt (II) acetate or manganese (II) acetate in propionic acid have also been employed for the oxidation of acenaphthenequinone with molecular oxygen. nih.gov
The use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) provides a high-yield, one-pot synthesis of acenaphthenequinone from 1-acenaphthenone (B129850) at room temperature. researchgate.net This method has been successfully applied to prepare various acenaphthenequinone derivatives in good yields. researchgate.net
Furthermore, oxidation with 30% hydrogen peroxide in acetic acid has been reported as a viable method for the preparation of acenaphthenequinone. orgsyn.org
The following table summarizes various methods for the synthesis of acenaphthenequinone:
| Oxidizing Agent/System | Catalyst | Solvent | Temperature | Yield | Reference |
| Sodium bichromate dihydrate | Ceric acetate | Glacial acetic acid | 40°C | ~45% | orgsyn.org |
| Air (vapor phase) | Vanadium oxide | - | 250-550°C | - | nih.gov |
| Molecular Oxygen | Cobalt (II) acetate or Manganese (II) acetate | Propionic acid | - | - | nih.gov |
| N-bromosuccinimide | - | Dimethyl sulfoxide | Room Temperature | Up to 95% | researchgate.net |
| 30% Hydrogen Peroxide | - | Acetic acid | - | - | orgsyn.org |
Mechanistic Analysis of Acenaphthenequinone Precursor Formation
The oxidation of acenaphthene to acenaphthenequinone is believed to proceed through the formation of an intermediate, 1-acenaphthenol. nih.gov The subsequent oxidation of this secondary alcohol to a ketone (acenaphthenone) and then to the final diketone (acenaphthenequinone) is a key transformation.
In the case of chromic acid oxidation , the mechanism likely involves the formation of a chromate (B82759) ester from the secondary alcohol intermediate. chemistnotes.comlibretexts.orgyoutube.com A base, such as water, then abstracts a proton from the carbon bearing the hydroxyl group. libretexts.orgyoutube.com This is followed by an elimination step where the electrons from the C-H bond form a new carbon-oxygen double bond, and the chromium species is eliminated, resulting in the formation of a ketone. youtube.com This process would occur twice to convert the diol intermediate to the diketone.
Free radical oxidation , particularly in atmospheric chemistry initiated by hydroxyl radicals (•OH), offers another mechanistic perspective. researchgate.net The reaction can be initiated by •OH radical addition to the aromatic rings or by hydrogen atom abstraction from the C1/C2 positions of acenaphthene. researchgate.net The resulting radical intermediates can then react with molecular oxygen to form peroxy radicals, which can undergo further reactions to yield various oxygenated products, including acenaphthenequinone. researchgate.net The study of gas-phase reactions of acenaphthene with OH radicals has identified ring-opened products as major products, indicating complex reaction pathways. nih.gov
Acenaphthenequinone Dioxime Formation from Acenaphthenequinone
The conversion of acenaphthenequinone to its dioxime involves the reaction with a nitrogen nucleophile, specifically hydroxylamine (B1172632). This reaction can lead to the formation of stereoisomers and requires optimization to achieve high yields and purity.
Reaction Pathways Involving Nitrogen Nucleophiles for Dioxime Synthesis
The synthesis of this compound is achieved through the reaction of acenaphthenequinone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is a classic condensation reaction where the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbons of the quinone. The reaction of acenaphthenequinone with various nitrogen nucleophiles, including amines and hydrazines, is a well-established method for the synthesis of heterocyclic compounds. nih.govresearchgate.net
The general pathway involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups, followed by the elimination of a water molecule to form a monoxime intermediate. This process is then repeated at the second carbonyl group to yield the final dioxime product. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of a catalytic amount of acid or base to facilitate the reaction. researchgate.net
Investigation of Stereochemical Isomerism in Dioxime Formation (e.g., E,E and E,Z configurations)
The formation of this compound introduces the possibility of stereoisomerism around the two carbon-nitrogen double bonds (C=N-OH). This type of stereoisomerism is known as E/Z isomerism (or geometric isomerism). docbrown.infostudymind.co.ukadichemistry.comchemguide.co.uk The restricted rotation around the C=N double bond leads to different spatial arrangements of the hydroxyl (-OH) group relative to the acenaphthene backbone. docbrown.info
For this compound, three possible stereoisomers can exist:
(E,E)-isomer: Both hydroxyl groups are on the opposite side of the main chain.
(Z,Z)-isomer: Both hydroxyl groups are on the same side of the main chain.
(E,Z)-isomer: One hydroxyl group is on the opposite side, and the other is on the same side of the main chain.
The specific isomer or mixture of isomers formed can be influenced by the reaction conditions, such as temperature, pH, and the presence of catalysts. The characterization and differentiation of these isomers can be achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons in the acenaphthene ring system would be expected to differ for each isomer. nih.govresearchgate.netchemicalbook.comspectrabase.comphysicsandmathstutor.com
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration to each oxime group. docbrown.infoadichemistry.com For each carbon of the C=N double bond, the substituents are ranked based on atomic number. If the higher priority groups on the carbon and nitrogen are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. docbrown.infoadichemistry.com
Advanced Optimization Techniques for Synthetic Yields and Purity
Optimizing the synthesis of this compound to achieve high yields and purity is crucial for its practical applications. azom.comtutorchase.com Several factors can be controlled to enhance the efficiency of the reaction.
Reaction Conditions:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Careful control of the reflux temperature is necessary.
pH: The nucleophilicity of hydroxylamine and the electrophilicity of the carbonyl carbons are pH-dependent. Adjusting the pH with a catalytic amount of acid or base can optimize the reaction rate.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize degradation.
Purity of Reactants:
Purification of the Product:
Recrystallization: This is a common and effective method for purifying solid organic compounds. Choosing an appropriate solvent or solvent system is key to obtaining a high recovery of pure this compound crystals.
Chromatography: Column chromatography can be employed for the separation of the desired dioxime from any unreacted starting materials, intermediates, or byproducts, especially if a mixture of stereoisomers is formed.
By systematically investigating and controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of a pure product.
Derivatization Strategies for this compound Analogues
This compound serves as a versatile ligand in coordination chemistry, readily forming stable complexes with various transition metals. This chelating ability is a primary strategy for its derivatization, leading to a wide range of metallo-organic analogues. The two oxime groups, with their nitrogen and oxygen atoms, provide excellent coordination sites. The rigid, planar structure of the acenaphthene backbone ensures that the imine nitrogen atoms are held in a fixed cis orientation, which is highly favorable for chelation to a metal center. epa.hu
A significant class of analogues are the cobalt diimine-dioxime complexes. researchgate.net In these syntheses, the this compound framework is incorporated into a larger ligand structure, which then coordinates with a cobalt salt. The resulting complexes can exhibit novel coordination modes, such as a cis coordination, which is a variation from the more common trans mode observed in similar compounds. researchgate.net
Furthermore, this compound (ANDO) has been used to form chelates with nickel. rsc.org These complexes are formed by reacting a nickel salt with the dioxime ligand under specific pH conditions. The resulting nickel-ANDO complex is stable and has been utilized in analytical chemistry for the pre-concentration and determination of nickel in various samples. rsc.org The formation of these complexes represents a key derivatization strategy, transforming the organic dioxime into a component of a larger organometallic assembly.
Table 2: Examples of this compound Derivatization
| Metal Ion | Resulting Analogue/Complex | Key Features |
|---|---|---|
| Cobalt (Co) | Diimine-dioxime acenaphthene cobalt complexes | Can exhibit novel cis coordination geometry researchgate.net |
| Nickel (Ni) | Nickel-Acenaphthenequinone Dioxime (Ni-ANDO) Chelate | Forms a stable complex at pH 6.1–11.0; used in analytical pre-concentration rsc.org |
Another derivatization pathway, while starting from the precursor acenaphthenequinone, produces analogues with a similar structural backbone. The condensation of acenaphthenequinone with various amines leads to the formation of α-diimine ligands. nih.govlookchem.com For instance, reacting acenaphthenequinone with 2,6-diisopropylaniline (B50358) in acetonitrile (B52724) with a catalytic amount of acetic acid yields 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN). nih.gov This diimine product is itself a versatile ligand used to synthesize iron and palladium complexes. nih.govlookchem.com
Elucidation of the Coordination Chemistry of Acenaphthenequinone Dioxime
Ligand Architecture and Tailored Coordination Modes
The coordination behavior of acenaphthenequinone (B41937) dioxime is fundamentally dictated by its molecular structure, particularly the dioxime moiety which serves as the primary site for metal binding.
Acenaphthenequinone dioxime, with the molecular formula C₁₂H₈N₂O₂, possesses a rigid acenaphthene (B1664957) backbone fused to a dioxime functional group, C(NOH)-C(NOH) nih.gov. This arrangement positions two nitrogen atoms in close proximity, making the molecule an excellent bidentate chelating agent. Most transition metals form stable complexes by coordinating to this functional group researchgate.net. The formation of five-membered chelate rings with the metal ion contributes significantly to the thermodynamic stability of the resulting complexes researchgate.net. Infrared and far-infrared spectral analyses of its metal chelates confirm the formation of metal-nitrogen bonds researchgate.net.
Furthermore, the ligand framework's flexibility, or lack thereof, impacts the preferred coordination geometry. While the acenaphthene group provides rigidity, the orientation of the oxime groups can be influenced by steric and electronic factors. This can lead to different isomers, such as cis and trans conformations. Studies on related diimine-dioxime acenaphthene cobalt complexes have shown that factors like the flexibility of the ligand backbone, the acidity of the oxime groups, and the nature of supporting ligands can dictate the preference for a cis or trans coordination mode researchgate.net. Increased ligand flexibility and acidity, for example, can favor the formation of the cis isomer researchgate.net.
Complexation with Transition Metal Ions
This compound readily forms complexes with a wide range of transition metal ions, particularly divalent cations. The resulting chelates exhibit varied stoichiometries and coordination geometries.
This compound has been successfully employed to synthesize complexes with several divalent transition metals.
Nickel(II): ANDO is a well-established reagent for the determination of nickel, forming a precipitate with Ni(II) in a pH range of 6.8–8.4 researchgate.net. The resulting Ni(II) complex is stable and has been used for gravimetric analysis and pre-concentration studies researchgate.netrsc.org.
Cobalt(II): Cobalt complexes with acenaphthene-based diimine-dioxime ligands have been synthesized and characterized, revealing different coordination modes researchgate.netresearchgate.netrsc.org. In some instances, the initial Co(II) is oxidized to Co(III) during complex formation researchgate.net.
Copper(II): The formation of copper(II) complexes with ANDO has been reported, with studies exploring their use in separating Cu(II) from other ions researchgate.net. The employment of this compound in heterometallic Cu(II)/Ln(III) chemistry has led to the formation of one-dimensional coordination polymers with unique magnetic properties figshare.com.
Palladium(II): Palladium(II) quantitatively forms a brown complex with ANDO in an acidic pH range of 0.5-3.5 researchgate.net. These complexes have been utilized for the spectrometric determination of palladium researchgate.net.
Manganese(II): While specific studies focusing solely on Mn(II) with this compound are less common, the general reactivity of dioximes with transition metals suggests the formation of stable Mn(II) complexes kzoo.edunih.gov. Research on related macrocyclic and Schiff base ligands demonstrates the propensity of Mn(II) to form stable coordination complexes, often with seven-coordinate or octahedral geometries nih.govmdpi.com.
The stoichiometry of metal complexes with this compound is a critical aspect of their characterization. For many divalent metal ions, a 1:2 metal-to-ligand ratio is commonly observed.
Elemental analysis of the nickel(II) complex confirms a 1:2 metal-ligand ratio, with the composition corresponding to the formula Ni(C₁₂H₇O₂N₂)₂ researchgate.net. Similarly, palladium(II) forms a complex with a 1:2 stoichiometry, Pd(C₁₂H₇O₂N₂)₂ researchgate.net. Studies on related planar aromatic oxime complexes with Pd(II) and Pt(II) also suggest a desirable 1:2 metal-to-ligand ratio mdpi.com.
| Metal Ion | Metal-Ligand Ratio | Formula | Reference |
|---|---|---|---|
| Nickel(II) | 1:2 | Ni(C₁₂H₇O₂N₂)₂ | researchgate.net |
| Palladium(II) | 1:2 | Pd(C₁₂H₇O₂N₂)₂ | researchgate.net |
The coordination geometry of metal complexes with this compound is influenced by the nature of the metal ion, its oxidation state, and the coordination environment.
Coordination Geometry:
Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). The Ni(II) complex with ANDO is diamagnetic and exhibits spectral bands typical of square planar complexes researchgate.net. Palladium(II) and Platinum(II) complexes with similar dioxime ligands also adopt a distorted square planar geometry nih.gov.
Octahedral: Metal ions that prefer a coordination number of six often form octahedral complexes. This can be achieved by coordinating with two dioxime ligands and two additional monodentate ligands (like water or pyridine) or by the ligand adopting a different coordination mode researchgate.netresearchgate.net. For example, some copper(II) and cobalt(II) complexes with related dioxime ligands exhibit distorted octahedral coordination researchgate.netnih.gov.
Tetrahedral: In some cases, such as with certain Co(II) complexes involving acenaphthene-based diimine ligands, a distorted tetrahedral environment is observed mdpi.comnih.gov.
Isomer Preferences: The arrangement of ligands around the central metal atom can lead to geometric isomers, most commonly cis and trans isomers ntu.edu.sg.
In a cis-isomer , two identical ligands are adjacent to each other (at a 90° angle in square planar or octahedral complexes) ntu.edu.sg.
In a trans-isomer , the identical ligands are on opposite sides of the central metal (at a 180° angle) ntu.edu.sg. The preference for one isomer over another is governed by a combination of factors including steric hindrance between ligands, the electronic properties of the ligands, and the potential for intramolecular interactions like hydrogen bonding researchgate.netd-nb.info. Computational studies on related cobalt complexes have shown that increased ligand flexibility and acidity can favor the cis coordination mode researchgate.net. In rhodium and platinum complexes with other N,N-chelating oximes, the relative stability of different isomers was studied, and it was found that the most stable form was the one that crystallized, with intramolecular hydrogen bonds playing a key role in stabilizing the cis isomer in one case d-nb.info.
| Metal Ion | Typical Geometry | Observed Isomers | Governing Factors | Reference |
|---|---|---|---|---|
| Nickel(II) | Square Planar | - | d⁸ electronic configuration | researchgate.net |
| Palladium(II) | Square Planar | Cis/Trans possible | Nature of co-ligands | nih.govacademie-sciences.fr |
| Cobalt(II)/(III) | Octahedral, Tetrahedral | Cis/Trans observed | Ligand flexibility, protonation state, supporting ligands | researchgate.netresearchgate.netmdpi.com |
| Copper(II) | Square Pyramidal, Octahedral | - | Dimerization, co-ligands (e.g., H₂O) | nih.gov |
Advanced Bonding Characterization in Metal-Dioxime Complexes
Analysis of Metal-Nitrogen Bonding Interactions
The bonding between a metal center and the nitrogen atoms of the this compound ligand is a critical determinant of the complex's stability and electronic properties. This interaction is typically characterized by a combination of σ-donation from the nitrogen lone pairs to the metal's d-orbitals and, in some cases, π-backbonding from the metal to the ligand's π* orbitals. The precise nature of this bond can be probed using techniques like single-crystal X-ray diffraction, which provides precise measurements of bond lengths and angles.
In related diimine–dioxime acenaphthene cobalt complexes, the N–O bond lengths have been measured at approximately 1.270 Å to 1.281 Å. researchgate.net These distances are intermediate between a typical N=O double bond and an N-O single bond, indicating a degree of electronic delocalization within the oxime moiety upon coordination. researchgate.net For comparison, the Fe−N bonds in a complex with the related 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) ligand are in the range of 2.128(3) to 2.139(3) Å. nih.gov Analysis of these bond lengths, in conjunction with computational methods such as Density Functional Theory (DFT), allows for a detailed description of the bond's character. For instance, in a series of titanium complexes with BIAN ligands, an increase in the polarity of the Ti-N bonds was found to enhance the stability of the metal complexes. nih.gov Such analyses provide insight into the charge and spin density distributions within the molecule, revealing the extent of electron transfer and covalent character in the metal-nitrogen bond. nih.gov
Table 1: Representative Metal-Ligand Bond Lengths in Acenaphthene-Based Complexes
| Complex Type | Metal | Bond | Bond Length (Å) | Source |
|---|---|---|---|---|
| Diimine-Dioxime Acenaphthene | Cobalt(III) | N-O | 1.270(2) - 1.2805(9) | researchgate.net |
| Bis(imino)acenaphthene (BIAN) | Iron(II) | Fe-N | 2.128(3) - 2.139(3) | nih.gov |
Investigation of Intramolecular Hydrogen Bonding in Chelates
A defining feature of metal-dioxime complexes, including those with this compound, is the presence of intramolecular hydrogen bonds between the oxime groups of the chelating ligand. When the ligand coordinates to a metal, the two oxime groups are brought into close proximity, allowing for the formation of an O–H···O bridge. This interaction plays a significant role in the thermodynamic stability of the chelate ring.
The this compound molecule itself possesses two hydrogen bond donors and four hydrogen bond acceptors, predisposing it to form such interactions. nih.gov In cobalt diimine-dioxime complexes, the protonation state of this oxime bridge has been shown to be a key factor in the reaction mechanism. researchgate.net The hydrogen bond introduces a degree of rigidity to the complex and can influence the electronic properties of the system. Studies on analogous biomimetic dinuclear cobalt complexes have demonstrated that intramolecular hydrogen bonds can tune the reactivity of the metal center. nih.gov In these systems, the H-bond interaction between a bridging μ-hydroxo group and an acetate (B1210297) ligand resulted in increasingly "oxo-like" character, effectively modulating the pKa of the bridge and influencing reaction kinetics. nih.gov This suggests that the O–H···O bridge in this compound complexes is not merely a structural feature but an active participant in defining the complex's chemical behavior.
Redox Chemistry and Electronic Properties of this compound Complexes
The electronic nature of this compound allows its metal complexes to participate in redox reactions, where either the metal center or the ligand itself can undergo electron transfer. This behavior is closely linked to the properties of related α-diimine ligands, yet possesses distinct characteristics.
Comparative Analysis with Related Bis(imino)acenaphthene (BIAN) Ligands and their Redox Activity
Bis(imino)acenaphthene (BIAN) ligands are well-known for their pronounced redox activity and are considered "non-innocent," meaning the ligand actively participates in the redox chemistry of the complex. nih.govnih.govresearchgate.net BIANs feature a 1,4-diazabutadiene unit fused to a naphthalene (B1677914) backbone, which provides strong σ-donating and π-accepting properties. nih.govresearchgate.net This electronic flexibility allows them to stabilize metals in both high and low oxidation states and to undergo facile, reversible, ligand-centered reduction events. nih.govup.ac.za Some BIAN derivatives can reversibly accept up to four electrons. mdpi.com
This compound, while also redox-active, operates through a different mechanism. Its redox chemistry is often coupled with proton transfer from the oxime (-N-OH) groups. The deprotonation of the ligand, which results in negatively charged oxygen atoms, significantly enhances its σ-donor capability. researchgate.net This is a key distinction from BIAN ligands, where redox changes typically involve the π-system of the diimine framework without proton loss. The redox activity of palladium(II) complexes with BIAN ligands has been investigated using cyclic voltammetry, a common technique for probing these electron transfer processes. cityu.edu.hk
Table 2: Comparative Properties of this compound and BIAN Ligands
| Feature | This compound | Bis(imino)acenaphthene (BIAN) | Source |
|---|---|---|---|
| Redox Mechanism | Often coupled with proton transfer (deprotonation of oxime groups) | Primarily ligand-centered electron transfer within the π-system | researchgate.netup.ac.za |
| Redox Nature | Acts as a strong σ-donor upon deprotonation | Redox-non-innocent; acts as an electron sink/reservoir | researchgate.netup.ac.za |
| Key Functional Group | C=N-OH (Oxime) | C=N-R (Imine) | nih.govnih.gov |
| Stabilization | Particularly effective at stabilizing high metal oxidation states | Stabilizes both high and low metal oxidation states | nih.govxavier.edu |
| Electron Acceptance | Redox change is linked to formal charge change on the ligand | Can reversibly accept multiple electrons to form radical anions/dianions | mdpi.com |
Impact on Metal Oxidation States and Electronic Configurations
The strong electron-donating ability of the deprotonated this compound ligand has a profound impact on the electronic structure of the coordinated metal ion, making it particularly adept at stabilizing higher oxidation states. Ligands containing oxime functional groups are noted for their ability to stabilize normally inaccessible oxidation states, such as nickel(III) and copper(III). xavier.edu
A clear example is seen in the synthesis of certain cobalt complexes with a diimine-dioxime acenaphthene ligand framework. During the reaction, the cobalt center is oxidized from Co(II) to Co(III). researchgate.net Spectroscopic and magnetic characterization of the resulting complexes confirmed a diamagnetic, low-spin d⁶ Co(III) metal center, a direct consequence of the ligand's electronic influence. researchgate.net This stabilization of higher oxidation states is crucial for the catalytic applications of these complexes. In contrast, the non-innocent character of BIAN ligands can lead to ambiguity in the assignment of formal oxidation states, a phenomenon known as redox isomerism. For example, an iron complex could potentially exist as an equilibrium between a neutral ligand with Fe(II) and a radical-anionic ligand with Fe(III), [(dpp-BIAN)⁰Fe(II)I₂] ↔ [(dpp-BIAN)•⁻Fe(III)I₂]. nih.gov This highlights a fundamental difference: this compound stabilizes high oxidation states primarily through strong σ-donation after deprotonation, while BIAN ligands achieve this through delocalization of electron density across their flexible π-system. nih.govnih.gov
Sophisticated Analytical Characterization of Acenaphthenequinone Dioxime and Its Metal Complexes
Advanced Spectroscopic Investigations
Spectroscopy is a cornerstone in the elucidation of the molecular features of Acenaphthenequinone (B41937) Dioxime and its metallic derivatives. Each technique offers unique insights into the electronic and vibrational states of the molecule, as well as the immediate environment of specific nuclei.
Electronic absorption spectroscopy, or UV-Visible spectroscopy, is instrumental in probing the electronic transitions within a molecule. uomustansiriyah.edu.iqlibretexts.org For Acenaphthenequinone Dioxime and its metal complexes, the spectra are typically characterized by intense bands in the ultraviolet region and, for transition metal complexes, weaker bands in the visible region. illinois.edu The high-intensity bands are generally assigned to π→π* and n→π* transitions within the aromatic system and the oxime functional groups.
Upon complexation with transition metals, the electronic spectrum provides critical information about the geometry and the nature of the metal-ligand interaction. derpharmachemica.com New absorption bands often appear in the visible region of the spectrum. uomustansiriyah.edu.iq These bands are attributed to d-d transitions, which involve the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital. libretexts.orglibretexts.org While these transitions are Laporte-forbidden (i.e., they involve no change in parity), they become partially allowed through vibronic coupling or in complexes that lack a center of symmetry, resulting in low molar absorptivity values (ε < 1,000 L·mol⁻¹·cm⁻¹). uomustansiriyah.edu.iqalchemyst.co.uk
For instance, square planar d⁸ complexes, such as those with Ni(II), often exhibit characteristic d-d spectral bands that confirm the coordination geometry. researchgate.net The energy and number of these d-d bands are directly related to the ligand field splitting (Δ), which in turn depends on the metal ion, its oxidation state, and the nature of the coordinating ligands. rsc.org
Table 1: Representative Electronic Absorption Data
| Compound | Solvent | λ_max (nm) | Assignment | Reference |
|---|---|---|---|---|
| Ni(C₁₂H₇O₂N₂)₂ | Pyridine (B92270) | Visible Region | d-d transitions | researchgate.net |
Infrared (IR) and Far-Infrared (Far-IR) spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the nature of chemical bonds through their characteristic vibrational frequencies. In this compound, the IR spectrum displays distinct bands corresponding to the vibrations of its constituent groups.
Key vibrational bands for the free ligand include the O-H stretching of the oxime group, the C=N stretching of the imine function, and the N-O stretching. The aromatic C-H and C=C stretching vibrations from the acenaphthene (B1664957) backbone are also clearly identifiable. researchgate.net
Upon formation of a metal complex, significant shifts in these vibrational frequencies occur, providing direct evidence of coordination. A notable change is often observed in the C=N stretching frequency, which typically shifts upon coordination of the nitrogen atom to the metal center. Furthermore, the O-H stretching band may disappear if deprotonation of the oxime group occurs during complexation. researchgate.net
Far-IR spectroscopy, which covers the lower frequency range (typically below 400 cm⁻¹), is particularly crucial for identifying the formation of metal-ligand bonds. New bands in this region, which are absent in the spectrum of the free ligand, can be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, confirming the coordination of the oxime nitrogen to the metal ion. researchgate.net The presence of strong hydrogen bonding in some complexes can also be inferred from IR spectral data. researchgate.net
Table 2: Key Infrared Spectral Bands (cm⁻¹)
| Assignment | This compound (Ligand) | Metal Complex | Reference |
|---|---|---|---|
| ν(O-H) | ~3400 | Disappears or shifts | researchgate.net |
| ν(C=N) | ~1650 | Shifts upon coordination | derpharmachemica.comresearchgate.net |
| ν(N-O) | ~940-1000 | Shifts upon coordination | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H NMR spectroscopy is particularly informative. The spectrum shows characteristic signals for the aromatic protons of the acenaphthene rings. researchgate.net A key feature is the resonance signal for the oxime protons (-NOH). researchgate.net The chemical shift of this proton is sensitive to its environment, including solvent effects and hydrogen bonding. researchgate.net In some cases, the presence of syn and anti isomers can lead to distinct signals for the oxime protons. researchgate.net
In diamagnetic metal complexes, such as those of Ni(II) in a square planar geometry, NMR can be used to confirm the structure of the coordinated ligand. researchgate.net The chemical shifts of the ligand's protons will be altered upon complexation due to changes in the electronic environment. For cobalt(III) complexes, ¹H NMR characterization can support the assignment of the complex's geometry, with the oxime proton resonance appearing as a distinct singlet. researchgate.net
Table 3: Illustrative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Type | Representative Chemical Shift (ppm) | Notes | Reference |
|---|---|---|---|
| Aromatic Protons | 7.5 - 8.5 | Complex multiplet pattern | researchgate.netchemicalbook.com |
Solid-State Structural Determination via X-ray Diffraction
For metal complexes of this compound and related ligands, X-ray crystallography unequivocally confirms the coordination geometry around the metal center (e.g., square planar, octahedral), the coordination mode of the ligand, and the stereochemistry of the complex. mdpi.comlookchem.com Studies on related diimine-dioxime cobalt complexes have revealed both expected trans and novel cis coordination modes, where the geometry is influenced by factors such as linker length and supporting ligands. researchgate.net The analysis of crystal structures provides definitive proof of metal-nitrogen bond formation and allows for the precise measurement of these bond lengths. researchgate.netnih.gov Supramolecular features, such as hydrogen bonding and π-π stacking interactions, which stabilize the crystal packing, can also be thoroughly analyzed. mdpi.com
Table 4: Example Crystallographic Data for a Related Compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 5.7756(14) | nih.gov |
| b (Å) | 9.215(2) | nih.gov |
| c (Å) | 9.399(2) | nih.gov |
| α (°) | 67.683(4) | nih.gov |
| β (°) | 72.403(5) | nih.gov |
Precise Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and confirms its stoichiometry. ekb.eg
For metal complexes of this compound, elemental analysis is crucial for establishing the metal-to-ligand ratio. For example, analysis of a nickel complex confirmed a 1:2 metal-ligand ratio, corresponding to the formula Ni(C₁₂H₇O₂N₂)₂. researchgate.net This stoichiometric information is vital for correctly assigning the structure and interpreting data from other analytical methods.
Table 5: Elemental Analysis Data for a 1:2 Nickel Complex
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 60.16 | 60.01 | researchgate.net |
| H | 2.92 | 2.99 | researchgate.net |
| N | 11.69 | 11.62 | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ijmra.us This technique provides valuable information about the thermal stability, decomposition patterns, and composition of materials, including metal complexes. researchgate.netscispace.com
The TGA curve for a metal complex of this compound will show one or more mass loss steps at specific temperature ranges. scirp.org Each step corresponds to the loss of a particular component, such as hydrated water molecules or the decomposition of the organic ligand itself. ekb.eg The final residual mass at the end of the experiment often corresponds to a stable metal oxide, which can be used to confirm the metal content of the original complex. scispace.com By analyzing the percentage mass loss at each stage, a detailed thermal decomposition mechanism can be proposed. scirp.org TGA results for a nickel-acenaphthenequinone dioxime complex have been presented to describe its thermal behavior. researchgate.net
Table 6: Representative TGA Decomposition Data for a Metal Complex
| Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
|---|---|---|---|
| 80 - 190 | 4.00 | Loss of lattice water | scispace.com |
| 280 - 350 | 34.82 | Partial ligand decomposition | scispace.com |
| 360 - 750 | 44.20 | Final ligand decomposition | scispace.com |
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₈N₂O₂ |
| Nickel(II) this compound Complex | Ni(C₁₂H₇N₂O₂)₂ |
Magnetic Susceptibility Measurements for Spin States and Magnetism
Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure of metal complexes, providing insight into the number of unpaired electrons and, consequently, the spin state and oxidation state of the central metal ion. In the context of this compound and its derivatives, these measurements reveal the magnetic nature of their coordination compounds.
The magnetic behavior of metal complexes is primarily determined by the d-electron configuration of the metal ion and the geometry of the complex. For instance, a Nickel(II) complex with this compound, Ni(C₁₂H₇O₂N₂)₂, has been reported to be approximately diamagnetic, with an effective magnetic moment (μeff) of 0.95 B.M. researchgate.net. This low magnetic moment suggests a square planar geometry for the Ni(II) ion (a d⁸ system), where the eight d-electrons are paired in the lower energy d-orbitals, resulting in a low-spin state (S=0).
In contrast, studies on related cobalt(II) complexes with ligands derived from acenaphthene, such as 1,2-bis(arylimino)acenaphthene, show significantly different magnetic properties. The temperature-dependent magnetic susceptibility of these complexes, when plotted as χmT versus temperature, provides valuable information. For two such cobalt(II) iodide complexes, the χmT values at 300 K were found to be 2.93 and 2.48 cm³ mol⁻¹ K, respectively. mdpi.com. These values are considerably higher than the spin-only value of 1.88 cm³ mol⁻¹ K expected for a high-spin Co(II) ion (S=3/2) mdpi.com. This discrepancy indicates a significant orbital contribution to the total magnetic moment, which is characteristic of tetrahedral Co(II) complexes mdpi.com. As the temperature is lowered, the χmT values for these complexes gradually decrease, which can be attributed to factors such as zero-field splitting of the ground state mdpi.com.
Furthermore, cobalt complexes of diimine-dioxime ligands derived from acenaphthene have been characterized as being consistent with a low-spin, 3d⁶ Co(III) metal center.
The data gathered from magnetic susceptibility measurements are instrumental in assigning the correct oxidation state and stereochemistry of the metal ions within these complexes.
Table 1: Magnetic Moment Data for Selected Metal Complexes
| Complex | Metal Ion | Magnetic Moment (μeff) / χmT value | Spin State | Inferred Geometry |
| Ni(C₁₂H₇O₂N₂)₂ | Ni(II) | 0.95 B.M. | Low-spin | Square Planar |
| [(dpp-BIAN)⁰CoII I₂]·MeCN | Co(II) | 2.93 cm³ mol⁻¹ K at 300 K | High-spin | Tetrahedral |
| [(Py)₂CoI₂] (with acenaphthene derivative) | Co(II) | 2.48 cm³ mol⁻¹ K at 300 K | High-spin | Tetrahedral |
Advanced Research Applications in Analytical Chemistry
Chelation-Enhanced Preconcentration Techniques
Preconcentration is a crucial step in trace metal analysis, designed to increase the concentration of the analyte to a level amenable to detection by instrumental methods. Acenaphthenequinone (B41937) dioxime is highly effective in this regard, forming complexes with metal ions that can be readily separated from the sample matrix.
Solid-Phase Extraction Methodologies Using Microcrystalline Naphthalene (B1677914) and Silica (B1680970) Gel
Solid-phase extraction (SPE) is a widely used technique for preconcentration. Acenaphthenequinone dioxime has been successfully utilized in SPE, primarily with microcrystalline naphthalene as a solid support.
The methodology involves the in-situ formation of metal-acenaphthenequinone dioxime complexes in an aqueous solution, which are then adsorbed onto microcrystalline naphthalene. This solid mass, containing the concentrated metal complex, is easily separated by filtration. The collected solid is then dissolved in a suitable organic solvent, such as dimethylformamide (DMF), preparing it for analysis by atomic absorption spectrometry (AAS). nih.gov This technique has been effectively applied to the preconcentration and determination of several metal ions, including copper(II), nickel(II), cobalt(II), and palladium(II). nih.govrsc.org
Solid chelating agents supported on naphthalene, including this compound (ANDO), offer a rapid and economical method for the preconcentration of nickel from diverse samples like alloys, tea, and natural water. silicycle.com The Ni-ANDO chelate is formed on microcrystalline naphthalene within a pH range of 6.1–11.0. silicycle.com After formation, the solid mixture is dissolved from the column using a dimethylformamide-nitric acid solution for subsequent AAS analysis. silicycle.com
Detailed research findings for the preconcentration of various metal ions using this method are summarized below.
Research Findings: Preconcentration of Metal Ions with this compound on Microcrystalline Naphthalene
While the use of functionalized silica gel is a common strategy for the solid-phase extraction of metal ions, specific methodologies detailing the immobilization or use of this compound on silica gel for preconcentration were not identified in the surveyed research literature.
Liquid-Liquid Extraction Protocols for Trace Metal Enrichment
Liquid-liquid extraction is another fundamental technique for separating and enriching analytes. A notable application involving this compound is the use of molten naphthalene extraction for the trace analysis of nickel. rsc.org In this procedure, the nickel-acenaphthenequinone dioxime complex, which is not extractable into conventional non-aqueous organic solvents, is quantitatively extracted into molten naphthalene. rsc.org The subsequent solidification of the naphthalene phase allows for a simple solid-liquid separation. The solidified naphthalene containing the nickel complex is then dissolved in a mixed solvent of nitric acid and dimethylformamide (HNO3-DMF) for AAS analysis. rsc.org This method effectively enriches the trace nickel from the sample, enhancing the sensitivity of the subsequent determination. rsc.org
Quantitative Analytical Methodologies for Metal Ions
Following preconcentration, accurate quantification of the target metal ions is performed. This compound facilitates several quantitative methods, including classical gravimetry and modern instrumental analysis.
Gravimetric Determination Procedures for Specific Metal Ions (e.g., Nickel)
This compound (ANDO) serves as an excellent reagent for the gravimetric determination of nickel. rsc.org In this classical analytical method, nickel(II) is quantitatively precipitated by ANDO within a pH range of 6.8 to 8.4. rsc.org The resulting precipitate is dried at 110°C, after which its composition corresponds to the formula Ni(C12H7O2N2)2. rsc.org This procedure allows for the accurate determination of nickel content by weighing the stable, dried precipitate. The method is selective, although ions such as Fe(III), Co(II), and Cu(II) can interfere; however, techniques like solvent extraction and the use of masking agents (e.g., citrate (B86180) for Fe(III)) can be employed to mitigate these interferences. rsc.org
Spectrophotometric and Atomic Absorption Spectrometric (AAS) Detection Strategies
The most common application of this compound in quantitative analysis is as a chelating agent for spectrophotometric methods, particularly Atomic Absorption Spectrometry (AAS). rsc.org After the preconcentration of metal ions as their this compound complexes onto a solid support like microcrystalline naphthalene, the complex is dissolved in an organic solvent. nih.gov This final solution is then introduced into an AAS instrument for quantification. nih.govsilicycle.com
The AAS method is highly sensitive and provides excellent quantitative results. For instance, when determining nickel, the absorbance is measured at 232 nm. silicycle.com The methods developed show good linearity, with Beer's law being obeyed over specific concentration ranges for different metals. nih.govrsc.org The precision of these methods is also high, as indicated by low relative standard deviations in replicate determinations. nih.gov
Analytical Parameters for AAS Determination of Metal-Acenaphthenequinone Dioxime Complexes
Enhancement of Analytical Selectivity and Sensitivity
The use of this compound significantly enhances both the sensitivity and selectivity of analytical methods for metal ion determination.
Sensitivity is improved primarily through the preconcentration step. silicycle.com By isolating the metal ions from a large volume of sample and concentrating them into a small volume of final solution, the concentration of the analyte is effectively multiplied. nih.gov This allows for the detection and quantification of metals at trace and ultra-trace levels, which would otherwise be below the detection limit of the analytical instrument. For example, the sensitivity for nickel determination using this compound preconcentration was found to be 0.104 µg/ml for 1% absorption, an improvement over the direct AAS determination from an aqueous medium (0.153 µg/ml). silicycle.com
Selectivity , the ability to measure a specific analyte in the presence of other interfering species, is enhanced by several factors. The inherent nature of the chelation reaction between this compound and specific metal ions provides a degree of selectivity. Furthermore, the selectivity of the analysis can be finely tuned by controlling the pH of the solution. rsc.orgsilicycle.com Different metal ions form stable complexes with this compound at different optimal pH ranges, allowing for the selective chelation and extraction of the target metal by careful pH adjustment. rsc.org For instance, palladium can be complexed in an acidic pH range of 1.5–5.1, whereas nickel requires a more alkaline environment of pH 6.1–11.0. rsc.orgsilicycle.com Additionally, masking agents can be used to prevent interfering ions from reacting, further improving the selectivity of the method. rsc.org
Strategies for Mitigating Interferences in Complex Matrices
In the analytical determination of trace metals using this compound (ANDO), the presence of other ions in complex matrices can lead to significant interference, affecting the accuracy and precision of the results. To counteract this, various strategies have been developed to enhance the selectivity of ANDO-based methods. These strategies primarily involve pH control, the use of masking agents, and selective extraction techniques.
One of the primary methods to mitigate interference is the careful control of pH during the complexation reaction. The formation of the metal-ANDO chelate is highly dependent on the pH of the solution. For instance, the quantitative precipitation of the Nickel(II)-ANDO complex occurs within a specific pH range of 6.8–8.4 researchgate.net. By adjusting the pH, it is possible to selectively precipitate the target metal ion while other potentially interfering ions remain in the solution.
The use of masking agents is another effective strategy to prevent interference from non-target metal ions. These agents form stable complexes with interfering ions, preventing them from reacting with ANDO. For example, in the gravimetric determination of nickel with ANDO, the presence of Iron(III) can be a significant interference. However, the addition of an excess of citrate ion effectively masks the Fe(III), allowing for the selective precipitation of the nickel complex researchgate.net.
Solvent extraction techniques offer a further means of separating the target metal-ANDO complex from interfering ions. While the nickel-ANDO complex is not extractable into common non-aqueous organic solvents, this property can be exploited for separation. In cases where interfering ions such as Copper(II) and Cobalt(II) are present in a binary mixture with nickel, solvent extraction methods have been successfully utilized to separate these ions before the determination of nickel researchgate.net. This ensures that only the target analyte is quantified.
| Interfering Ion | Mitigation Strategy | Reference |
| Iron(III) | Masking with excess citrate ion | researchgate.net |
| Cobalt(II) | Solvent-extraction techniques for separation | researchgate.net |
| Copper(II) | Solvent-extraction techniques for separation | researchgate.net |
Methodological Improvements for Trace Metal Analysis in Diverse Samples (e.g., Alloys, Water)
Significant advancements in analytical methodologies utilizing this compound have been made to improve the determination of trace metals in a variety of samples, including alloys and natural water. These improvements focus on preconcentration techniques that enhance the sensitivity and detection limits of analytical instruments.
A notable methodological improvement involves the use of solid-phase extraction and preconcentration on a solid support. Solid chelating compounds, including ANDO, supported on microcrystalline naphthalene, have been shown to provide a rapid and economical method for the pre-concentration of metal ions researchgate.netdss.go.th. In this technique, the metal-ANDO complex is adsorbed onto a column packed with the solid support. This effectively concentrates the analyte from a large sample volume, allowing for its subsequent determination by methods such as atomic absorption spectrometry.
For instance, nickel can be preconcentrated by forming a chelate with ANDO supported on naphthalene in a column at a pH range of 6.1–11.0 researchgate.netdss.go.th. Similarly, palladium can be quantitatively retained on a naphthalene column as its ANDO complex within a pH range of 1.8–5.6 researchgate.net. This preconcentration step is crucial for analyzing samples with very low concentrations of the target metal.
Another innovative approach is the use of molten naphthalene extraction. This technique is particularly useful for complexes that are not easily extracted into conventional organic solvents. The nickel-ANDO complex, for example, can be quantitatively extracted into molten naphthalene researchgate.netresearchgate.net. The solid mass containing the complex is then separated, dissolved in a suitable solvent like dimethylformamide (DMF) or a nitric acid-DMF mixture, and the metal concentration is determined by atomic absorption spectrometry researchgate.net. This method has been successfully applied to the determination of nickel in various standard reference materials and natural water samples researchgate.netdss.go.th.
The combination of these preconcentration methods with sensitive analytical techniques has significantly lowered the detection limits for trace metals. The table below summarizes the pH ranges for the quantitative retention of different metal-ANDO complexes on naphthalene.
| Metal Ion | pH Range for Quantitative Retention on Naphthalene | Reference |
| Nickel(II) | 6.1 – 11.0 | researchgate.netdss.go.th |
| Palladium(II) | 1.8 – 5.6 | researchgate.net |
These methodological advancements have demonstrated the versatility and effectiveness of this compound as a reagent for trace metal analysis in complex and diverse sample matrices.
Explorations in Catalysis and Advanced Materials Science
Catalytic Applications as a Ligand System
Metal complexes incorporating Acenaphthenequinone (B41937) Dioxime and its related diimine analogues serve as potent catalysts, primarily due to the ligand's ability to participate directly in electron transfer processes. This "redox non-innocent" character allows the ligand to act as an electron reservoir, stabilizing the metal center in various oxidation states and facilitating challenging catalytic transformations. nih.gov
The catalytic potential of Acenaphthenequinone Dioxime is rooted in its identity as a redox-active ligand, a class of molecules capable of existing in several stable oxidation states. nih.gov When complexed with a metal, the acenaphthene-based ligand can reversibly transform between its neutral, radical-anion, or dianionic forms. nih.gov This property is crucial for multielectron activation processes and catalytic reactions that rely on redox transformations. researchgate.net The ligand framework can delocalize excess electronic charge, preventing the metal ion from entering an unfavorable oxidation state during the catalytic cycle. nih.gov
Complexes of the related Acenaphthene-1,2-diimine (BIAN) ligands with metals such as iron, ruthenium, and vanadium have demonstrated significant catalytic activity. nih.govresearchgate.netrsc.org For example, iron complexes featuring BIAN ligands are effective in the hydrogenation of alkenes under mild conditions. researchgate.net Similarly, novel ruthenium(II) arene complexes with simple dioxime ligands have proven to be efficient catalysts for the one-pot transfer hydrogenation and N-methylation of nitroarenes. rsc.org The catalytic cycle in these systems often involves a metal-ligand cooperative mechanism, where both the metal center and the redox-active ligand participate in the substrate transformation. rsc.org
The table below summarizes findings on the catalytic applications of metal complexes with acenaphthene-based dioxime and diimine ligands.
| Metal Center | Ligand Type | Catalytic Transformation | Key Findings |
| Iron (Fe) | Acenaphthene-diimine (BIAN) | Hydrogenation of Alkenes | Good catalytic activity under mild conditions; ligand facilitates redox activity. researchgate.net |
| Ruthenium (Ru) | Dioxime | Transfer Hydrogenation / N-methylation of Nitroarenes | Efficiently catalyzes the tandem reduction/N-methylation with methanol. rsc.org |
| Vanadium (V) | Acenaphthene-diimine (BIAN) | Oxidation of Alkanes and Alcohols | Catalytic activity is linked to a mechanism involving the redox-active ligand for the generation of ●OH radicals. nih.gov |
The performance of this compound (ANDO) as a ligand can be benchmarked against other well-established vic-dioximes and α-diimines.
Comparison with Dioxime Ligands: A direct comparative study involving the pre-concentration of nickel ions assessed the chelating abilities of this compound (ANDO) against the widely used Dimethylglyoxime (B607122) (DMG). The study found that while both ligands effectively form chelates with nickel, they operate optimally in different pH ranges. rsc.org Nickel formed stable complexes with ANDO in a pH range of 6.1–11.0, whereas the optimal range for DMG was 5.0–9.4. rsc.org Furthermore, the analytical sensitivity for nickel detection using ANDO was found to be higher than that for DMG, indicating stronger or more efficient complexation under the tested conditions. rsc.org This suggests that the extended aromatic system of the acenaphthene (B1664957) backbone in ANDO influences the electronic properties and coordination behavior of the dioxime moiety compared to the aliphatic backbone of DMG.
Comparison with Diimine Ligands: Acenaphthene-1,2-diimine (BIAN) ligands, which share the same carbon skeleton as ANDO, are a prominent class of α-diimine ligands used in catalysis. nih.gov BIAN ligands are characterized by strong σ-donor and π-acceptor properties, which allow them to stabilize both high and low oxidation states of a coordinated metal. researchgate.net This robust electronic flexibility is widely exploited in various catalytic transformations. researchgate.net While both dioxime and diimine ligands derived from acenaphthenequinone are redox-active, the nature of the coordinating nitrogen atoms (sp² hybridized in both, but part of an N-OH group in the dioxime) leads to different electronic environments at the metal center. This can influence the redox potentials of the resulting complexes and, consequently, their suitability for specific catalytic applications. For instance, the strong π-acceptor character of BIAN ligands is particularly effective in stabilizing low-valent metal centers often required in hydrogenation and polymerization catalysis. lookchem.com
Development of Functional Materials Utilizing this compound Metal Complexes
The ability of this compound to form structurally diverse and electronically tunable metal complexes makes it an attractive building block for the creation of advanced functional materials. These materials can exhibit unique magnetic, optical, or electronic properties arising from the interplay between the metal ions and the ligand framework.
The magnetocaloric effect (MCE) is a phenomenon observed in magnetic materials where a change in temperature is induced by the application of an external magnetic field. csic.es This effect forms the basis for magnetic refrigeration, a potentially more energy-efficient alternative to conventional gas-compression cooling. csic.es Materials exhibiting a large MCE are typically characterized by a significant change in magnetic entropy (−ΔSₘ) upon magnetization. csic.es
While direct studies on the magnetocaloric properties of this compound clusters are not extensively documented, research on the closely related acenaphthene-diimine (BIAN) complexes provides significant insight. Metal complexes of iron(II) and cobalt(II) with BIAN ligands have been shown to exhibit properties of single-ion magnets (SIMs). nih.govmdpi.com SIMs are individual molecules that display slow magnetic relaxation, a key characteristic for potential application in high-density information storage and quantum computing. nih.gov
This behavior is a consequence of significant magnetic anisotropy, often quantified by the axial zero-field splitting parameter (D). A negative D value is a prerequisite for SIM behavior. nih.govmdpi.com For example, the complex [(dpp-BIAN)FeII I₂] was found to have a negative D value, making it a candidate for SIM behavior. nih.gov The magnetic properties of these complexes are highly dependent on the coordination geometry and the electronic interaction between the metal ion and the redox-active ligand.
The table below presents magnetic susceptibility data for representative metal complexes with acenaphthene-diimine ligands, which are structural analogues of this compound complexes.
| Complex | Metal Ion | χₘT at 300 K (cm³ mol⁻¹ K) | Key Magnetic Property |
| [(dpp-BIAN)CoII I₂]·MeCN | Co(II) | 2.93 | Field-induced Single-Ion Magnet mdpi.com |
| [(Py)₂CoI₂] | Co(II) | 2.48 | Field-induced Single-Ion Magnet mdpi.com |
| [(dpp-BIAN)FeII I₂] | Fe(II) | ~3.25 (Calculated for S=2) | Potential Single-Ion Magnet behavior nih.gov |
Data sourced from magnetic measurements performed in a 5 kOe or 5000 Oe field. nih.govmdpi.com
The principles governing the magnetic behavior in these diimine complexes are directly applicable to dioxime systems. The ability to tune the ligand structure and the choice of metal ion provides a pathway to designing this compound metal clusters with tailored magnetic properties, including potentially significant magnetocaloric effects.
The creation of functional materials from this compound metal complexes relies on several key design principles:
Ligand Functionalization: The acenaphthene backbone can be chemically modified with various substituents. Introducing electron-donating or electron-withdrawing groups can systematically tune the redox potential of the ligand, thereby altering the electronic and catalytic properties of the resulting metal complex. nih.govresearchgate.net Functional groups can also be added to facilitate the assembly of complexes into larger, ordered structures like metal-organic frameworks (MOFs). researchgate.net
Metal Ion Selection: The identity of the metal ion is a primary determinant of the material's function. For example, incorporating paramagnetic metal ions like manganese, iron, cobalt, or gadolinium is essential for developing magnetic materials. csic.esnih.govmdpi.com Conversely, metals like ruthenium, palladium, or copper are often chosen for their catalytic prowess in organic transformations. rsc.orgacademie-sciences.fr
Control of Coordination Geometry: The spatial arrangement of ligands around the metal center profoundly impacts the material's properties. Factors such as the flexibility of the ligand, its protonation state, and the presence of other supporting ligands can dictate the coordination geometry (e.g., cis vs. trans or tetrahedral vs. octahedral). researchgate.net This structural control is critical for fine-tuning magnetic anisotropy or creating specific active sites for catalysis. mdpi.comresearchgate.net
Supramolecular Assembly: Using the metal complexes as building blocks, it is possible to construct larger, multidimensional architectures. These supramolecular structures can exhibit emergent properties not present in the individual molecules, such as porosity for gas storage or aligned pathways for electrical conductivity.
By systematically applying these principles, researchers can design and synthesize a new generation of advanced materials based on this compound with tailored functions for applications in catalysis, electronics, and cryogenics.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT provides detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.
For Acenaphthenequinone (B41937) Dioxime, DFT calculations are instrumental in understanding its fundamental electronic properties. The geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, a wealth of electronic information can be derived.
Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis examines the electron density to describe chemical bonding in terms of localized orbitals. This method can quantify the delocalization of electrons, charge transfer interactions between atoms, and the strength and character of chemical bonds, such as the C=N and N-O bonds within the dioxime groups. dergipark.org.tr Studies on the parent compound, Acenaphthenequinone, have used DFT to evaluate non-linear optical properties by analyzing the HOMO-LUMO composition and molecular electrostatic potential (MESP) surfaces, which also informs the reactivity of the acenaphthene (B1664957) framework. researchgate.net
The following table illustrates the type of data that can be generated from DFT calculations on a molecule like Acenaphthenequinone Dioxime.
| Parameter | Description | Typical Calculated Value (Hypothetical) |
| Total Energy | The total electronic energy of the optimized molecule. | -758.9 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.4 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
| NBO Charge on N | The calculated partial charge on the nitrogen atoms. | -0.45 e |
| NBO Charge on O | The calculated partial charge on the oxygen atoms. | -0.62 e |
Note: The values in this table are hypothetical and serve to illustrate the outputs of DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Ligand Dynamics
While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. mdpi.com
For a semi-rigid molecule like this compound, MD simulations can explore its conformational landscape. Although the core acenaphthene structure is rigid, the oxime groups (-NOH) have rotational freedom. MD simulations can reveal the preferred orientations of these groups and the energy barriers associated with their rotation. This is crucial for understanding how the ligand might adapt its shape upon binding to a metal ion. researchgate.net
When this compound acts as a ligand in a metal complex, MD simulations become even more valuable. These simulations can model the dynamic behavior of the entire complex, including the vibrations of the coordination bonds and the flexibility of the ligand framework. mdpi.com By simulating the complex in a solvent, such as water, researchers can observe how solvent molecules interact with the complex and influence its stability and conformation. mdpi.com Key insights from MD simulations include:
Conformational Sampling: Identifying the most stable and frequently occurring conformations of the ligand and its complexes. derpharmachemica.com
Ligand Flexibility: Quantifying the degree of movement within the ligand when it is free versus when it is coordinated to a metal center.
Solvent Effects: Understanding how interactions with the surrounding solvent affect the structure and dynamics of the molecule.
Binding Stability: Analyzing the stability of the ligand-metal interactions over time, often characterized by calculating the root-mean-square deviation (RMSD) of the atomic positions from their initial state.
The table below shows typical outputs from an MD simulation analysis of a metal complex of this compound.
| Analysis Metric | Description | Example Finding (Hypothetical) |
| RMSD (Backbone) | Root-Mean-Square Deviation of the ligand's core atoms over time. | Stable trajectory with an average RMSD of 1.5 Å, indicating no major structural changes. |
| RMSF (Atom-specific) | Root-Mean-Square Fluctuation of individual atoms. | Higher RMSF values for the oxime hydroxyl groups, indicating greater flexibility. |
| Hydrogen Bonds | Analysis of intra- and intermolecular hydrogen bonds. | Persistent intramolecular hydrogen bond between the two oxime groups. |
| Radial Distribution Function | Probability of finding solvent molecules at a certain distance from the complex. | High probability of water molecules near the polar oxime groups. |
Note: The findings in this table are hypothetical and for illustrative purposes.
Computational Prediction of Coordination Geometries and Isomeric Preferences
One of the most powerful applications of computational chemistry is in predicting how ligands will bind to metal ions and which geometric isomers (e.g., cis vs. trans) will be more stable. For this compound, which can act as a tetradentate ligand, computational methods can predict the structure of its metal complexes.
DFT calculations are particularly effective for this purpose. By constructing theoretical models of different possible coordination geometries and isomers, researchers can calculate the total energy of each structure. According to thermodynamic principles, the structure with the lowest calculated Gibbs free energy (ΔG) will be the most stable and, therefore, the most likely to be formed.
A study on related diimine–dioxime acenaphthene cobalt complexes explored the factors influencing the preference for cis versus trans coordination. researchgate.net Computational methods were used to calculate the relative stability of these isomers. The study found that factors such as the flexibility of the linker connecting the imine and oxime groups, the protonation state of the ligand, and steric hindrance from other supporting ligands all play a role in determining the favored geometry. researchgate.net For instance, increased flexibility in the ligand backbone and the presence of large supporting ligands were found to favor the cis coordination mode, which is less common for this class of compounds. researchgate.net
The table below summarizes computational findings on the relative stability of cis and trans isomers for a diimine-dioxime acenaphthene cobalt complex, illustrating how computational data can predict isomeric preference. researchgate.net
| Complex State | ΔΔG (cis - trans) (kcal/mol) | More Stable Isomer |
| Doubly Deprotonated Ligand | +2.5 | trans |
| Singly Deprotonated Ligand | -1.5 | cis |
Data adapted from computational studies on related diimine-dioxime acenaphthene cobalt complexes. researchgate.netresearchgate.net A positive ΔΔG indicates the trans isomer is more stable, while a negative value indicates the cis isomer is more stable.
These predictions are invaluable for synthetic chemists, as they can guide the design of experiments to target the synthesis of a specific desired isomer.
Mechanistic Insights into Synthesis and Coordination Reactions via Computational Modeling
Computational modeling can illuminate the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. This includes investigating the mechanisms for both the synthesis of this compound and its subsequent coordination to metal ions.
To study a reaction mechanism, researchers use DFT to map out the entire reaction pathway, from reactants to products. This involves identifying and calculating the energies of all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier for that step. A higher activation energy corresponds to a slower reaction rate.
Synthesis Mechanism: The synthesis of this compound typically involves the reaction of Acenaphthenequinone with hydroxylamine (B1172632). Computational models can be used to investigate the mechanism of this condensation reaction. This would involve modeling the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the quinone, followed by dehydration to form the oxime C=N bond. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified. rsc.org
Coordination Mechanism: Similarly, the mechanism by which this compound coordinates to a metal ion can be studied. This process often involves the displacement of solvent molecules from the metal's coordination sphere by the nitrogen atoms of the dioxime ligand. Computational modeling can calculate the energetics of this ligand exchange process. rsc.org Such studies can predict whether the ligand will bind in a stepwise fashion or through a concerted process and can help explain the kinetics of complex formation. This computational approach can be extended to predict which substrates will react effectively, guiding experimental efforts before significant resources are invested. mit.edu
Future Research Trajectories and Emerging Academic Frontiers
Development of Novel Synthetic Routes for Diverse Acenaphthenequinone (B41937) Dioxime Derivatives
The functional scope of acenaphthenequinone dioxime is intrinsically linked to the diversity of its derivatives. While the parent compound is readily accessible, future efforts will concentrate on developing more efficient and versatile synthetic methodologies to access a wide array of substituted analogues. A primary strategy involves the synthesis of functionalized acenaphthenequinones, which can then be converted to the corresponding dioximes.
Current synthetic approaches to acenaphthenequinone often start from 1-acenaphthenone (B129850), which can be oxidized using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) to achieve high yields researchgate.net. The diversification of derivatives would therefore rely on the synthesis of variously substituted 1-acenaphthenones or the direct functionalization of the acenaphthenequinone core. Reactions such as bromination, Friedel-Crafts alkylation and acylation, and Diels-Alder reactions on the acenaphthenequinone scaffold provide pathways to introduce a wide range of functional groups onto the aromatic backbone nih.govresearchgate.net. Subsequent oximation of these modified quinones would yield a library of derivatives with tailored electronic and steric properties.
Exploration of New Functionalization Strategies
Beyond classical aromatic substitution reactions, emerging research will likely focus on more advanced functionalization strategies. Methodologies such as C-H activation could provide a direct and atom-economical route to introduce substituents at specific positions on the acenaphthene (B1664957) framework, bypassing the need for pre-functionalized starting materials. The reaction of acenaphthenequinone with various nucleophiles, including active methylene (B1212753) compounds, organometallic reagents, and amines, opens up avenues for creating complex adducts and heterocyclic systems fused to the acenaphthene core nih.govresearchgate.netepa.hu. For instance, condensation reactions with aromatic amines can yield acenaphthene-1,2-diimines, which can be further modified researchgate.net. These strategies will be crucial for creating derivatives with precisely controlled properties for specific applications in materials science and catalysis.
Expansion of Metal Complexation Scope and Tailored Ligand Design
This compound and its related diimine derivatives are excellent chelating ligands, a property that has been exploited in the synthesis of various transition metal complexes. Future research will focus on expanding the range of metal ions incorporated and on the rational design of ligands to achieve specific coordination geometries, electronic structures, and reactivity.
Significant work has been done on cobalt diimine-dioxime complexes, where the ligand framework's rigidity and electronic properties influence the stability and catalytic activity of the metal center, for example in hydrogen evolution reactions researchgate.net. Research has also demonstrated the ability of this compound to act as a bridging ligand, forming complex heterometallic clusters such as one-dimensional chains of {Cu₆Ln₂} (Ln = Gd, Dy) figshare.com. These clusters exhibit interesting magnetic properties, highlighting the potential of these ligands in the design of molecular magnets figshare.com. The scope of complexation has been extended to include metals like palladium and titanium, where the acenaphthene-based diimine ligands stabilize the metal in various oxidation states and coordination environments nih.govlookchem.com.
Tailored ligand design involves modifying the acenaphthene backbone or the imine/oxime groups to fine-tune the properties of the resulting metal complexes. For example, introducing bulky substituents can influence the coordination geometry, favoring a cis conformation over the more common trans arrangement in cobalt complexes researchgate.net. The electronic nature of the substituents can modulate the redox potential of the metal center, which is critical for catalytic applications.
| Metal(s) | Ligand Type | Key Structural Feature | Potential Application/Property | Reference |
|---|---|---|---|---|
| Cobalt (Co) | Diimine-Dioxime | Novel cis coordination mode observed | Electrocatalysis (Hydrogen Evolution) | researchgate.net |
| Copper (Cu), Lanthanides (Gd, Dy) | Dioxime | 1D coordination polymer of {Cu₆Ln₂} clusters | Magnetocaloric Properties | figshare.com |
| Titanium (Ti) | Diimine | Square-pyramidal and octahedral geometries | Redox-active systems | nih.gov |
| Palladium (Pd) | Diimine | Formation of a V-shaped tripalladium cluster | Catalysis | lookchem.com |
Advancements in Analytical Applications and Sensor Technologies
The ability of dioxime ligands to form stable, often colored, complexes with metal ions is a well-established principle in analytical chemistry. This compound (ANDO) is a prime candidate for the development of new analytical methods and sensor technologies due to its effective chelating properties.
A notable application is its use as a solid-phase extraction reagent for the pre-concentration and determination of nickel in various samples rsc.org. In this method, nickel forms a stable chelate with ANDO supported on microcrystalline naphthalene (B1677914), allowing for its separation from complex matrices and subsequent determination by atomic absorption spectrometry. This demonstrates the potential of ANDO for trace metal analysis.
Future research will likely explore the development of new sensor platforms based on this chemistry. This could include:
Chromogenic Sensors: Developing systems where the complexation of a specific metal ion by ANDO results in a distinct and measurable color change for visual or spectrophotometric detection.
Fluorogenic Sensors: Synthesizing ANDO derivatives that exhibit changes in fluorescence upon metal binding, offering higher sensitivity.
Electrochemical Sensors: Immobilizing ANDO or its polymeric derivatives onto electrode surfaces to create sensors that detect metal ions through changes in electrical signals (e.g., voltammetry, potentiometry).
The expansion of this analytical utility to a broader range of metal ions and the integration of these systems into portable, field-deployable devices represent significant areas for future investigation.
| Parameter | Value/Range |
|---|---|
| Analyte | Nickel (Ni²⁺) |
| Method | Solid-phase extraction with AAS detection |
| Optimal pH for Chelation | 6.1 - 11.0 |
| Linear Concentration Range | 2 - 30 µg of nickel in 3 ml of final solution |
| Sensitivity (for 1% absorption) | 0.104 µg ml⁻¹ |
Data sourced from Analyst (RSC Publishing) rsc.org.
Deeper Mechanistic Understanding of Catalytic Processes and Material Properties
While the catalytic potential of this compound-based metal complexes has been demonstrated, a deeper mechanistic understanding is required for the rational design of next-generation catalysts. For cobalt-based hydrogen evolution catalysts, it is understood that the process involves proton-coupled electron transfer steps, with the oxime bridge playing a key role. However, detailed kinetic studies and the characterization of reaction intermediates are necessary to fully elucidate the catalytic cycle and identify rate-limiting steps.
Synergistic Integration of Experimental and Computational Research Paradigms
The complexity of this compound systems necessitates a collaborative approach that combines experimental synthesis and characterization with high-level computational modeling. This synergy is crucial for accelerating discovery and deepening fundamental understanding.
Recent studies have already showcased the power of this integrated approach. For example, a combination of X-ray crystallography and Density Functional Theory (DFT) calculations was used to investigate the preference for cis vs. trans coordination in diimine-dioxime acenaphthene cobalt complexes, revealing that factors like linker flexibility and ligand acidity play a determining role researchgate.net. Similarly, DFT calculations have been employed to analyze the charge and spin density distributions, molecular orbital energies, and electronic transitions in titanium complexes of acenaphthene-1,2-diimine, providing insights that complement experimental spectroscopic and crystallographic data nih.gov.
Future research will see an even deeper integration of these paradigms. Computational chemistry can be used to:
Predict the electronic structure and properties of yet-to-be-synthesized derivatives and their metal complexes.
Screen libraries of potential ligands for their suitability in specific catalytic or material applications.
Model reaction pathways and transition states to elucidate complex catalytic mechanisms.
Simulate spectroscopic properties to aid in the interpretation of experimental data.
This synergistic feedback loop, where computational predictions guide experimental efforts and experimental results validate and refine computational models, will be the cornerstone of future advancements in the field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Acenaphthenequinone Dioxime, and how can purity be verified?
- Methodological Answer : this compound is synthesized via condensation reactions under acidic or superacidic conditions. For example, reactions in CF₃SO₃H with arenes yield regioselective products (Table 1, ). Purity verification involves elemental analysis (e.g., C, H, N content) and spectroscopic techniques like ¹H/¹³C NMR and FT-IR. X-ray crystallography (e.g., for 2:2 adducts) confirms structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- X-ray diffraction : Resolves crystal structures of intermediates (e.g., 2:2 adducts in cycloadditions) .
- NMR spectroscopy : Identifies protonation states and regioselectivity in reaction products .
- Elemental analysis : Validates stoichiometry of derivatives (Table 3, ).
- Mass spectrometry : Confirms molecular weights of complex adducts .
Q. How do reaction conditions (e.g., temperature, acid strength) affect the yield of this compound-mediated syntheses?
- Methodological Answer : Optimal yields require precise control:
- Temperature : Lower temperatures (0°C) favor hydroxyalkylation products, while higher temperatures (80°C) promote dehydrative cyclization .
- Acid strength : CF₃SO₃H outperforms H₂SO₄ or CF₃CO₂H due to enhanced superelectrophilic activation (Table 2, ).
- Solvent : Benzene or dichloromethane is preferred for solubility and stability of intermediates .
Advanced Research Questions
Q. What computational approaches are used to model the protonation states and reaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G level calculates energies of mono- and diprotonated intermediates. These studies reveal that diprotonated species (e.g., 21 in eq 5) drive dehydrative cyclization via superelectrophilic pathways, despite high solvation energies . Transition-state analysis further clarifies regioselectivity in arene condensations .
Q. How do superacidic conditions influence the regioselectivity of this compound in condensation reactions?
- Methodological Answer : Superacids like CF₃SO₃H generate carboxonium ions via dual protonation, enabling nucleophilic attack by arenes at specific positions. For example, benzene reacts at the para position to form 13 (Table 1, ). Mechanistic studies using deuterated acids and kinetic isotope effects can further validate these pathways .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., side-product formation vs. desired adducts)?
- Methodological Answer : Systematic parameter screening is critical:
- Excess acid : 40 equivalents of CF₃SO₃H suppress side products like 18 and 19 .
- Substrate ratio : Balancing this compound and arene stoichiometry minimizes oligomerization .
- Post-reaction analysis : HPLC or GC-MS identifies byproducts, guiding iterative optimization .
Q. How can this compound be integrated into conjugated materials for optoelectronic applications?
- Methodological Answer : Fusion with isatin or acenaphthenequinone imide moieties enhances π-conjugation. Synthesis involves Pd-catalyzed cross-coupling or acid-mediated cyclization (e.g., forming 3 and 4 in zirconacycle reactions). Photophysical characterization (UV-Vis, fluorescence) and cyclic voltammetry assess HOMO-LUMO gaps for material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
